Predicted Acidity vs. Indole and 5-Methylindole
The predicted pKa of 5-Methyl-3-(methylthio)-1H-indole is 16.53, which is notably higher (i.e., less acidic) than the pKa of unsubstituted indole (pKa = 16.2) but lower (more acidic) than that of its direct analog, 5-methylindole (pKa = 17.17) [1]. This indicates that the 3-methylthio group exerts a slight acidifying effect on the indole nitrogen compared to the simple 5-methyl substituent. This differential proton affinity can be critical in applications where the ionization state of the indole N-H group influences binding, solubility, or reactivity.
| Evidence Dimension | Acidity (pKa, Predicted) |
|---|---|
| Target Compound Data | 16.53 ± 0.30 |
| Comparator Or Baseline | Indole (16.2) and 5-Methylindole (17.17 ± 0.30) |
| Quantified Difference | ΔpKa = +0.33 compared to Indole; ΔpKa = -0.64 compared to 5-Methylindole |
| Conditions | Predicted values from authoritative chemical databases using standard computational methods. |
Why This Matters
This specific pKa can dictate the compound's behavior in pH-dependent processes like liquid-liquid extraction, HPLC purification, or its ionization state in biological assays, providing a clear selection criterion over analogs with significantly different pKa values.
- [1] ChemicalBook. (n.d.). 5-Methylindole (CAS 614-96-0) pKa. View Source
